1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
Description
This compound is a structurally complex molecule featuring an imidazolidin-2-one core substituted with a 3-chlorophenyl group and a 2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl side chain. The imidazolidinone scaffold is a five-membered heterocyclic ring containing two nitrogen atoms, which is commonly utilized in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability . The piperazine moiety, linked via a carbonyl group, is a pharmacophoric feature often associated with modulation of central nervous system (CNS) receptors, such as serotonin or dopamine receptors, depending on substitution patterns . The 2-hydroxyphenyl group on the piperazine may contribute to solubility via hydrogen bonding or serve as a metabolic site for glucuronidation .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c22-16-4-3-5-17(14-16)26-13-12-25(21(26)29)15-20(28)24-10-8-23(9-11-24)18-6-1-2-7-19(18)27/h1-7,14,27H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHISHCPYHWZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains a chlorophenyl group, a piperazine moiety, and an imidazolidinone structure, which are known to contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine, including compounds similar to the one , exhibit significant antimicrobial properties. For instance, a series of synthesized compounds showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.
2. Enzyme Inhibition
Enzymatic inhibition is another critical aspect of the biological activity of this compound. Research indicates that piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease. For example, compounds with similar structures displayed strong inhibitory effects on urease with IC50 values significantly lower than reference standards . This suggests potential applications in treating conditions related to these enzymes.
3. Neuropharmacological Effects
The presence of the piperazine moiety suggests possible neuropharmacological effects. Compounds in this class have been associated with modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. The specific compound may exhibit selective binding affinities for dopamine transporters, which could lead to therapeutic effects in mood disorders and other neuropsychiatric conditions .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Dopamine Transporter Inhibition : Similar compounds have shown high selectivity for dopamine transporters (DAT), suggesting that this compound may also function as a potent DAT inhibitor . This mechanism is crucial for the modulation of dopaminergic signaling in the brain.
- Antibacterial Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
- Enzyme Interaction : Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission, which is beneficial in treating Alzheimer's disease and other cognitive disorders.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Piperazine Derivatives : A study synthesized various piperazine derivatives and evaluated their antibacterial and enzyme inhibitory activities. Compounds similar to our target showed promising results against multiple bacterial strains and were effective AChE inhibitors .
- Neuropharmacological Evaluation : Research focusing on dopamine transporter ligands indicated that certain piperazine derivatives could significantly enhance dopaminergic signaling, offering insights into their potential use in treating depression and anxiety disorders .
Data Table: Biological Activity Overview
| Activity Type | Test Organism/Target | Result/IC50 Value |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong activity |
| Bacillus subtilis | Moderate to strong activity | |
| AChE Inhibition | Human AChE | IC50 < 10 µM |
| Urease Inhibition | Urease enzyme | IC50 < 5 µM |
| DAT Binding Affinity | Dopamine Transporter | K_i = 0.04 nM |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Core Heterocycle Variations: The imidazolidin-2-one core in the target compound is distinct from the imidazolidin-4-one (e.g., ) or triazole (e.g., ) cores in analogs. The position of the carbonyl group (2-one vs.
Substituent Effects: The 2-hydroxyphenylpiperazine group in the target compound contrasts with the pyrrolidine-methylpyridazine in or benzoimidazole-phenoxyethyl in . Hydroxyphenyl may improve water solubility compared to lipophilic groups like fluorophenyl or chlorophenyl.
Biological Implications :
- Piperazine derivatives (target compound, ) are often associated with CNS activity, whereas sulfonyl or epoxide groups (e.g., ) are linked to enzyme inhibition (e.g., cytochrome P450).
Synthetic Complexity: The target compound’s synthesis likely involves coupling the imidazolidinone core with a pre-formed piperazine intermediate, similar to methods in . By contrast, compounds like require multi-step functionalization of benzoimidazole.
Structural and Pharmacokinetic Considerations
- Metabolic Stability : The chlorophenyl group may slow oxidative metabolism, while the hydroxyphenyl group could serve as a site for glucuronidation, influencing half-life .
- Receptor Selectivity: Piperazine moieties are known to interact with serotonin (5-HT) and dopamine receptors. Substituents on the piperazine (e.g., hydroxyphenyl vs. methylpyridazine in ) may fine-tune selectivity .
Preparation Methods
Preparation of 4-(2-Hydroxyphenyl)piperazine
The synthesis of the hydroxyphenylpiperazine subunit is critical. WO 03/020722 describes the reduction of nitro precursors using catalytic hydrogenation with noble metals (e.g., palladium on carbon) in ethanol at 50–60°C under 3–5 bar $$ \text{H}2 $$. For example:
$$
\text{2-Nitrophenylpiperazine} \xrightarrow[\text{Pd/C, EtOH}]{50^\circ\text{C}, 4\, \text{bar}\, \text{H}2} \text{4-(2-Hydroxyphenyl)piperazine} \quad (\text{Yield: 82–88\%})
$$
Coupling with Imidazolidinone Precursors
The imidazolidin-2-one core is constructed via cyclization of urea derivatives. PMC 8347191 reports a regioselective method using $$ N $$-(2,2-dimethoxyethyl)ureas and aromatic nucleophiles. For instance:
- Step 1 : Reaction of 3-chlorophenyl isocyanate with 2,2-dimethoxyethylamine yields $$ N $$-(2,2-dimethoxyethyl)-$$ N' $$-(3-chlorophenyl)urea.
- Step 2 : Acid-catalyzed cyclization (trifluoroacetic acid, toluene, reflux) forms the imidazolidin-2-one ring.
- Step 3 : The oxoethyl side chain is introduced via nucleophilic substitution using 2-bromoacetyl bromide and 4-(2-hydroxyphenyl)piperazine in dichloromethane at 0°C.
Catalytic Methods for Improved Efficiency
Acid-Mediated Regioselective Cyclization
PMC 8347191 demonstrates that lowering trifluoroacetic acid (TFA) concentration from 15 equiv. to 5 equiv. increases regioselectivity for 4-substituted imidazolidin-2-ones from 70:30 to >95:5. Computational studies attribute this to preferential stabilization of transition state TS3 ($$ \Delta G^\ddagger = 18.7\, \text{kcal/mol} $$) over TS2 ($$ \Delta G^\ddagger = 23.4\, \text{kcal/mol} $$).
Comparative Analysis of Synthetic Routes
The table below summarizes key methods:
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. Characterization data includes:
Q & A
Q. What are the most efficient synthetic routes for 1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperazine intermediate via nucleophilic substitution using 2-hydroxyphenylpiperazine and chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C, 4–6 hours) .
- Step 2 : Coupling the intermediate to the imidazolidin-2-one core via a nucleophilic alkylation reaction. A common approach uses K₂CO₃ as a base in DMF at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard methods. Confirm purity via HPLC (>95%) and structural validation using ¹H/¹³C NMR .
Q. How is the molecular structure of this compound characterized experimentally?
- X-ray crystallography : Resolves bond angles, torsion angles, and stereochemistry (e.g., C22–N1–S1 bond angle: 123.83° ).
- Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.5–4.2 ppm for piperazine and oxoethyl groups) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 483.2) .
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro assays :
- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to the piperazine moiety) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values).
- ADMET profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (ultrafiltration) .
Advanced Research Questions
Q. How can computational modeling optimize the pharmacological activity of this compound?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to targets like 5-HT₁A receptors. Focus on the 2-hydroxyphenylpiperazine group’s interaction with hydrophobic pockets .
- QSAR studies : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
Q. How to resolve contradictions in spectral data during structural validation?
- Case example : Discrepancy in NMR signals for the oxoethyl group (δ 4.1 ppm vs. δ 4.3 ppm).
Q. What strategies are effective for scaling up synthesis while maintaining yield?
- Process optimization :
- DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design can identify critical parameters for the coupling step .
- Continuous flow chemistry : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves reproducibility .
- Quality control : Implement PAT (Process Analytical Technology) with inline FT-IR to monitor reaction progress .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Key modifications :
- Piperazine substituents : Replace 2-hydroxyphenyl with 4-fluorophenyl to assess impact on receptor selectivity .
- Imidazolidinone core : Introduce methyl groups at position 5 to evaluate steric effects on binding .
- Biological testing : Prioritize derivatives with >80% receptor binding inhibition and logP <3.5 for blood-brain barrier penetration .
Q. What advanced spectroscopic techniques are suitable for studying degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
